![molecular formula C11H11BF3KO2 B13528615 rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13528615.png)
rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide is a chemical compound with the following IUPAC namepotassium [(1R,2R)-2-(benzyloxycarbonyl)cyclopropyl]trifluoroborate.
Structure: It consists of a cyclopropyl ring with a benzyloxycarbonyl (Cbz) group attached to one of the carbon atoms. The trifluoroborate moiety is coordinated to potassium.
Purpose: This compound is used in various scientific applications due to its unique structural features.
Méthodes De Préparation
Synthetic Routes: The synthesis of rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide involves several steps. One common approach is the reaction of a cyclopropylboronic acid derivative with potassium trifluoroborate in the presence of a base.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., tetrahydrofuran or dimethyl sulfoxide) at room temperature.
Industrial Production: While industrial-scale production details are proprietary, smaller quantities can be synthesized in research laboratories.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including nucleophilic substitutions, reductions, and cross-coupling reactions.
Common Reagents and Conditions: Reactions often involve palladium-catalyzed cross-coupling with aryl halides or boronic acids.
Major Products: The major products depend on the specific reaction conditions but may include substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Employed in the development of new materials or catalysts.
Mécanisme D'action
Targets: The compound’s mechanism of action likely involves interactions with specific enzymes or receptors due to its unique cyclopropyl and trifluoroborate moieties.
Pathways: Further studies are needed to elucidate the precise pathways affected.
Comparaison Avec Des Composés Similaires
Uniqueness: Rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide stands out due to its specific combination of functional groups.
Similar Compounds: Other cyclopropylboronates or trifluoroborate derivatives may share some features but lack the exact combination found in this compound.
Propriétés
Formule moléculaire |
C11H11BF3KO2 |
|---|---|
Poids moléculaire |
282.11 g/mol |
Nom IUPAC |
potassium;trifluoro-[(1R,2R)-2-phenylmethoxycarbonylcyclopropyl]boranuide |
InChI |
InChI=1S/C11H11BF3O2.K/c13-12(14,15)10-6-9(10)11(16)17-7-8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;/q-1;+1/t9-,10-;/m1./s1 |
Clé InChI |
OINLIMIFAZUILS-DHTOPLTISA-N |
SMILES isomérique |
[B-]([C@@H]1C[C@H]1C(=O)OCC2=CC=CC=C2)(F)(F)F.[K+] |
SMILES canonique |
[B-](C1CC1C(=O)OCC2=CC=CC=C2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13528532.png)
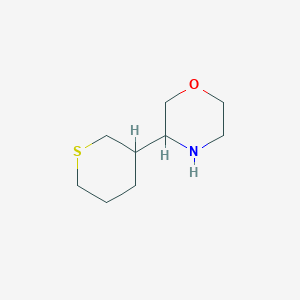
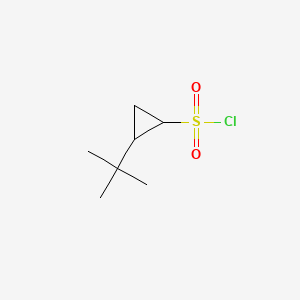
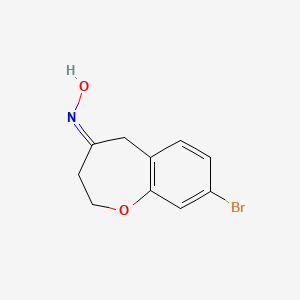
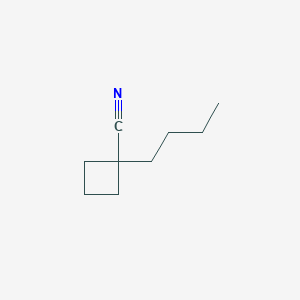

![4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine](/img/structure/B13528573.png)
![1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride](/img/structure/B13528577.png)


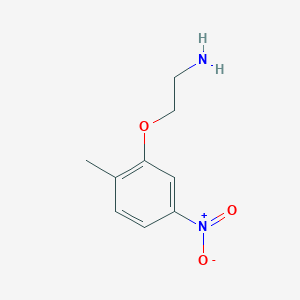
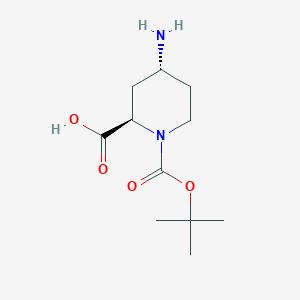
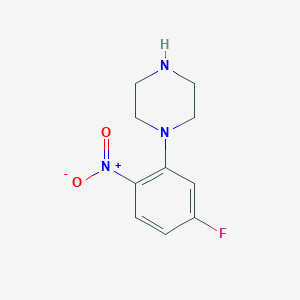
![1-[(2,5-dibromophenyl)methyl]-1H-indole](/img/structure/B13528623.png)
